4-(1H-pyrazol-3-yl)aniline dihydrochloride
Description
Historical Context and Evolution of Pyrazole (B372694) and Aniline (B41778) Scaffolds in Synthetic Chemistry
The journey of pyrazole chemistry began in the late 19th century, with its five-membered aromatic ring structure, containing two adjacent nitrogen atoms, offering a fertile ground for synthetic exploration. Historically, the synthesis of pyrazoles often involved the condensation of hydrazines with 1,3-dicarbonyl compounds. Over the decades, the synthetic repertoire has expanded significantly to include cycloaddition reactions and more sophisticated transition-metal-catalyzed methods, allowing for precise control over substitution patterns.
Aniline, a fundamental aromatic amine, has an even longer history, being a cornerstone of the synthetic dye industry since the mid-19th century. Its discovery and subsequent large-scale production were pivotal moments in the history of industrial chemistry. The reactivity of the amino group and the aromatic ring has made aniline a ubiquitous starting material and intermediate in the synthesis of a vast array of pharmaceuticals, polymers, and agrochemicals.
The evolution of synthetic methodologies for both pyrazole and aniline has been marked by a continuous drive towards efficiency, selectivity, and functional group tolerance. This progress has laid the essential groundwork for the creation of hybrid molecules like 4-(1H-pyrazol-3-yl)aniline, which leverage the rich chemical heritage of both parent scaffolds.
Significance of Pyrazolyl-Aniline Conjugates as Versatile Building Blocks
Pyrazolyl-aniline conjugates serve as crucial intermediates in the synthesis of a wide range of functional molecules. The pyrazole moiety, with its two nitrogen atoms, can act as a versatile ligand for metal coordination, leading to the formation of complexes with interesting catalytic and photophysical properties. The aniline portion, on the other hand, provides a reactive handle for a variety of chemical transformations, including diazotization, acylation, and carbon-nitrogen bond-forming reactions.
This dual functionality makes pyrazolyl-anilines valuable precursors for:
Pharmaceuticals: The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs. The aniline group can be modified to introduce additional pharmacologically relevant substituents or to link the pyrazole core to other bioactive moieties.
Functional Dyes and Pigments: The extended π-system created by the conjugation of the pyrazole and aniline rings can give rise to interesting photophysical properties, making these compounds potential candidates for use in dyes and organic light-emitting diodes (OLEDs).
Catalyst Ligands: The nitrogen atoms of the pyrazole ring, along with the amino group of the aniline, can coordinate to metal centers, forming stable complexes that can act as catalysts in various organic transformations.
A green synthesis approach for 2-(1H-pyrazol-5-yl) aniline has been reported using microwave irradiation, highlighting a move towards more environmentally benign synthetic methods. In this synthesis, amino cinnamaldehyde was reacted with hydrazine (B178648) hydrate in ethanol (B145695), yielding the product in high yield (92.00%) with a melting point of 149°C researchgate.net. Spectroscopic data for this related compound is provided in the table below.
| Spectroscopic Data | 2-(1H-pyrazol-5-yl) aniline |
|---|---|
| FT-IR (cm⁻¹) | 3431 (Pyrazole NH), 3249 (NH₂), 3100 (Pyrazole ring CH), 1418 (Aromatic C-C) |
| ¹H NMR (300MHz, d6-CDCl₃) δ (ppm) | 3.72 (2H, amino protons), 2.52 (CH, pyrazole proton) |
Current Research Trajectories and Future Perspectives for 4-(1H-pyrazol-3-yl)aniline Dihydrochloride (B599025) in Advanced Chemical Science
Current research involving pyrazolyl-aniline systems is multifaceted, with significant efforts directed towards the development of novel synthetic methodologies and the exploration of their applications in various scientific domains. For 4-(1H-pyrazol-3-yl)aniline dihydrochloride specifically, its role as a key building block is of paramount interest.
Detailed Research Findings:
While specific research articles focusing solely on the synthesis and detailed characterization of this compound are not abundant in readily available literature, its constituent parts and related structures are extensively studied. The synthesis of pyrazole-aniline linked coumarin derivatives, for instance, has been achieved through a catalyst-free one-pot reaction, demonstrating the feasibility of creating complex molecules from pyrazolyl-aniline precursors researchgate.net.
The general synthetic strategy to access 4-(1H-pyrazol-3-yl)aniline likely involves the construction of the pyrazole ring onto a protected aniline derivative or the introduction of a nitro group onto a phenylpyrazole precursor followed by reduction. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for subsequent reactions or biological screening.
The table below summarizes the key identification and property data for 4-(1H-pyrazol-3-yl)aniline, the parent compound of the dihydrochloride salt.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉N₃ |
| Monoisotopic Mass | 159.07965 Da |
| Predicted XlogP | 1.2 |
Future Perspectives:
The future of this compound in advanced chemical science appears promising and is likely to branch into several key areas:
Medicinal Chemistry: As a versatile scaffold, this compound will likely be utilized in the synthesis of novel kinase inhibitors, anti-inflammatory agents, and anticancer drugs. The ability to readily modify both the pyrazole and aniline rings allows for the fine-tuning of biological activity and pharmacokinetic properties.
Materials Science: The development of novel organic materials with tailored electronic and photophysical properties is a rapidly growing field. This compound can serve as a monomer or a key intermediate in the synthesis of conductive polymers, organic semiconductors, and fluorescent sensors.
Catalysis: The design of new ligands for transition metal catalysis is crucial for the development of more efficient and selective chemical reactions. The coordination chemistry of pyrazolyl-aniline derivatives is an active area of research, and it is anticipated that new catalysts based on this scaffold will be developed for a variety of organic transformations, including cross-coupling reactions and polymerization.
Properties
IUPAC Name |
4-(1H-pyrazol-5-yl)aniline;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.2ClH/c10-8-3-1-7(2-4-8)9-5-6-11-12-9;;/h1-6H,10H2,(H,11,12);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPJVJLRNAUKLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NN2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Methodologies for the Synthesis of 4 1h Pyrazol 3 Yl Aniline Dihydrochloride and Its Derivatives
Precursor Synthesis and Functional Group Introduction Strategies
The successful synthesis of the target compound relies heavily on the efficient preparation of its core building blocks: a suitably substituted pyrazole (B372694) and a functionalized aniline (B41778).
Synthetic Routes to Substituted Pyrazole Intermediates
The pyrazole core is a common motif in many biologically active compounds. Its synthesis can be achieved through several well-established methods, primarily involving the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.govnih.gov
One of the most versatile and widely used methods is the reaction of a 1,3-diketone with hydrazine hydrate. nih.gov The regioselectivity of this reaction can be controlled by the nature of the substituents on the diketone. For the synthesis of a 3-substituted pyrazole, a key intermediate could be an enaminone or a chalcone (B49325) derivative.
Another common approach involves the [3+2] cycloaddition of a diazo compound with an alkyne. organic-chemistry.org This method offers a high degree of regiocontrol and functional group tolerance. For instance, the reaction of a terminal alkyne with a diazo compound generated in situ from a tosylhydrazone can yield the desired 1,3,5-trisubstituted pyrazole. organic-chemistry.org
Furthermore, multicomponent reactions have emerged as a powerful tool for the rapid construction of complex pyrazole derivatives from simple starting materials in a single step. ias.ac.in
| Method | Precursors | Key Features | Reference(s) |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compounds, Hydrazines | Versatile, well-established | nih.gov |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds, Hydrazines | Forms pyrazoles from different precursors | |
| [3+2] Cycloaddition | Diazo compounds, Alkynes | High regioselectivity, mild conditions | organic-chemistry.org |
| Multicomponent Reactions | Aldehydes, Malononitrile, Hydrazine | Atom economical, one-pot synthesis | ias.ac.in |
This table is interactive. Click on the headers to sort.
Synthetic Approaches to Functionalized Aniline Intermediates
The aniline moiety of the target molecule requires a functional group that can be used for coupling with the pyrazole ring. A common precursor is 4-nitroaniline, where the nitro group can be readily reduced to an amino group after the coupling reaction. Alternatively, a protected aniline derivative, such as N-Boc-4-bromoaniline, can be used, where the bromo group serves as the handle for cross-coupling.
The introduction of functional groups onto the aniline ring can be achieved through standard electrophilic aromatic substitution reactions. For instance, nitration of aniline derivatives can introduce a nitro group, which can later be reduced. Halogenation of anilines provides a handle for transition-metal-catalyzed cross-coupling reactions.
Cross-Coupling and Annulation Strategies for the Pyrazolyl-Aniline Linkage
The crucial step in the synthesis of 4-(1H-pyrazol-3-yl)aniline is the formation of the bond connecting the pyrazole and aniline rings. This can be accomplished through various modern organic chemistry reactions.
Transition-Metal Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-nitrogen bonds. beilstein-journals.orgrsc.org The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, is a widely used method for this purpose. acs.orgmdpi.com In this context, a pyrazole boronic acid or ester can be coupled with a haloaniline derivative, or vice versa.
The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction that can be employed to form the C-N bond directly between a pyrazole halide and an aniline. beilstein-journals.org Copper-catalyzed Ullmann condensation reactions also provide a viable, albeit often harsher, alternative for C-N bond formation. beilstein-journals.org
| Reaction | Catalyst/Reagents | Coupling Partners | Reference(s) |
| Suzuki-Miyaura Coupling | Pd catalyst, Base | Pyrazole-boronic acid/ester + Haloaniline | acs.orgmdpi.com |
| Buchwald-Hartwig Amination | Pd catalyst, Ligand, Base | Pyrazole-halide + Aniline | beilstein-journals.org |
| Ullmann Condensation | Cu catalyst, Base | Pyrazole-halide + Aniline | beilstein-journals.org |
This table is interactive. Click on the headers to sort.
Metal-Free Coupling and Cycloaddition Methodologies
While transition-metal catalysis is highly effective, the development of metal-free alternatives is an area of active research due to concerns about metal contamination in pharmaceutical products. acs.org Metal-free oxidative C-N bond formation methodologies have been developed for the synthesis of pyrazoles. acs.org Additionally, certain cycloaddition reactions can be designed to form the desired linkage in a metal-free manner. researchgate.net For instance, a suitably functionalized pyrazole could potentially undergo a nucleophilic aromatic substitution reaction with an activated aniline derivative.
Salt Formation and Advanced Purification Techniques for Dihydrochloride (B599025) Species
The final step in the synthesis is the formation of the dihydrochloride salt and its purification. The dihydrochloride salt is typically formed by treating the free base, 4-(1H-pyrazol-3-yl)aniline, with an excess of hydrochloric acid in a suitable solvent. youtube.comyoutube.com The pyrazole nitrogen and the aniline nitrogen are both basic and will be protonated.
The choice of solvent is crucial for obtaining a crystalline product. Anhydrous solvents such as diethyl ether, isopropanol, or ethanol (B145695) are often used to precipitate the salt. echemi.comresearchgate.net The use of gaseous hydrogen chloride can also be employed to ensure anhydrous conditions, which can be important for the stability and crystallinity of the final product. google.comgoogle.com
Investigation of Mechanistic Pathways in Key Synthetic Transformations
The cornerstone of synthesizing the 4-(1H-pyrazol-3-yl)aniline core is the Knorr pyrazole synthesis and related methodologies, which involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. researchgate.netrasayanjournal.co.indergipark.org.tr The regioselectivity of this reaction is a critical aspect, governed by the differential reactivity of the carbonyl groups in the dicarbonyl precursor and the nucleophilicity of the hydrazine nitrogens. rsc.org
A common synthetic route to 4-(1H-pyrazol-3-yl)aniline involves the reaction of a β-ketoester, such as ethyl 4-(4-aminophenyl)-2,4-dioxobutanoate, with hydrazine. The mechanism is believed to proceed through the following key steps:
Initial Condensation: The more nucleophilic nitrogen of hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, typically the more electrophilic ketone, to form a hydrazone intermediate. jk-sci.com
Intramolecular Cyclization: The remaining free amino group of the hydrazine then undergoes an intramolecular nucleophilic attack on the second carbonyl group (the ester), leading to a heterocyclic intermediate.
Dehydration: Subsequent dehydration of this intermediate results in the formation of the aromatic pyrazole ring.
Theoretical investigations into the Knorr pyrazole synthesis suggest that the rate-determining step is the C-O bond cleavage during the dehydration of the cyclized intermediate. fao.org The reaction is often acid-catalyzed, as protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by hydrazine. rasayanjournal.co.in
Another key transformation in some synthetic routes is the formation of an enaminone intermediate from a starting ketone, such as 4-aminoacetophenone. This enaminone can then react with hydrazine to form the pyrazole ring. This two-step process allows for modular synthesis and can be effectively implemented in flow chemistry systems.
Green Chemistry and Sustainable Synthetic Approaches
In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for the synthesis of pyrazole derivatives. These approaches aim to reduce waste, minimize the use of hazardous solvents, and decrease energy consumption.
Microwave-Assisted Synthesis Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improvements in yields. nanobioletters.com In the context of pyrazole synthesis, microwave-assisted protocols have been successfully employed for the condensation of 1,3-dicarbonyl compounds with hydrazines. The rapid heating provided by microwaves can significantly accelerate the cyclization and dehydration steps.
For instance, the synthesis of N-[4-(5-aryl-1H/phenyl-pyrazol-3-yl)-phenyl]-benzenesulfonamides has been achieved in significantly shorter times (5-6 minutes) and with better yields under microwave irradiation compared to conventional heating methods. rasayanjournal.co.in While specific data for the direct microwave-assisted synthesis of 4-(1H-pyrazol-3-yl)aniline is not extensively tabulated in the literature, the general success of this technique for analogous pyrazolyl-aniline systems suggests its applicability. A review of microwave-assisted pyrazole synthesis highlights various reaction conditions and yields, demonstrating the versatility of this approach. dergipark.org.tr
| Reactants | Catalyst/Solvent | Power (W) | Time (min) | Yield (%) | Reference |
| 1-(4-phenylsulphonamidophenl)-3-aryl-2,3-dibromopropanone, hydrazine hydrate | Ethanol | Not Specified | 5-6 | High | rasayanjournal.co.in |
| Ethyl acetoacetate, 3-nitrophenylhydrazine, 3-methoxy-4-ethoxybenzaldehyde | Solvent-free | 420 | 10 | 71 | mdpi.com |
| Substituted benzaldehyde, ethyl-3-oxobutanoate, phenylhydrazine | Water | Not Specified | 20 | Good | nanobioletters.com |
Interactive Data Table: The table above summarizes various microwave-assisted pyrazole syntheses.
Ultrasound-Mediated Reaction Systems
Ultrasonic irradiation provides an alternative energy source for promoting chemical reactions. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, which can enhance reaction rates and yields. fao.orgnih.gov
The synthesis of pyrazoline derivatives from chalcones and hydrazines has been shown to be significantly accelerated under ultrasonic irradiation, with reactions often completing in minutes rather than hours and with improved yields. niscpr.res.inijpsr.com The Claisen-Schmidt condensation to form the chalcone precursor can also be efficiently carried out using ultrasound. fao.org While specific studies focusing solely on the ultrasound-mediated synthesis of 4-(1H-pyrazol-3-yl)aniline are limited, the successful application of this technique to the synthesis of related pyrazoline and pyrazole structures from chalcones and other precursors demonstrates its potential as a green synthetic tool. researchgate.netresearchgate.net
| Reactants | Solvent | Time (min) | Temperature (°C) | Yield (%) | Reference |
| Chalcones, phenylhydrazine | Acetic Acid | 25-150 | 25-45 | Good | niscpr.res.in |
| Acetanilide (B955), aromatic aldehydes | Ethanol | 20 | 40-45 | High | ijpsr.com |
Interactive Data Table: This table presents examples of ultrasound-mediated synthesis of pyrazoline derivatives.
Solvent-Free and Aqueous Media Syntheses
Conducting reactions in the absence of organic solvents or in water as a green solvent is a primary goal of sustainable chemistry. Solvent-free reactions, often facilitated by grinding or microwave irradiation, can lead to reduced waste and simplified work-up procedures. Multicomponent reactions for the synthesis of pyrano[2,3-c]pyrazoles have been successfully carried out under solvent-free conditions, demonstrating the feasibility of this approach for complex heterocyclic synthesis. nih.gov
Aqueous media provide an environmentally benign alternative to organic solvents. The synthesis of pyrazole derivatives through multicomponent reactions in water has been reported, highlighting the potential for developing clean synthetic protocols. nih.gov The use of phase-transfer catalysts or specialized water-soluble catalysts can facilitate reactions involving sparingly soluble organic reactants in aqueous media.
Flow Chemistry Applications in the Synthesis of Pyrazolyl-Aniline Systems
Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. ijpsr.comrsc.org These features make it an attractive platform for the synthesis of pharmaceutical intermediates and active ingredients.
The synthesis of pyrazoles from acetophenones has been efficiently demonstrated in a two-stage flow process. nih.govorganic-chemistry.org In this approach, the acetophenone (B1666503) is first condensed with a reagent like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enaminone intermediate in a heated flow reactor. This intermediate is then mixed with a stream of hydrazine solution in a second reactor to effect the cyclization to the pyrazole. This method allows for the rapid synthesis of a library of pyrazole derivatives with high yields and purity. organic-chemistry.org
Furthermore, a four-step continuous flow process has been developed for the conversion of anilines into pyrazoles, showcasing the potential for multi-step syntheses in a continuous fashion. rsc.org While a dedicated flow synthesis protocol for 4-(1H-pyrazol-3-yl)aniline dihydrochloride has not been extensively detailed, the successful application of flow chemistry to the synthesis of the core pyrazole structure from relevant precursors indicates a promising avenue for its efficient and scalable production. nih.gov
| Starting Material | Intermediate | Reagents | Residence Time | Yield (%) | Reference |
| Acetophenones | Enaminone | DMADMF, Hydrazine | ~12 min | High | organic-chemistry.org |
| Anilines | Oxamyl-hydrazide | Isoamyl nitrite, Ascorbic acid, 1,3-dicarbonyl | Not specified | 51-76 | rsc.org |
| Vinylidene keto esters | - | Hydrazine derivatives | Not specified | 62-82 | rsc.org |
Interactive Data Table: The table above illustrates examples of pyrazole synthesis using flow chemistry.
Advanced Spectroscopic and Diffraction Based Characterization in Research Settings
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 4-(1H-pyrazol-3-yl)aniline dihydrochloride (B599025), a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of the atomic connectivity and chemical environment of each nucleus.
Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments
Due to the limited availability of direct experimental spectra for 4-(1H-pyrazol-3-yl)aniline dihydrochloride, the following chemical shift assignments are based on data from the parent compound, 4-(1H-pyrazol-3-yl)aniline, and closely related pyrazole (B372694) and aniline (B41778) derivatives, with adjustments to account for the protonation of the aniline and pyrazole nitrogens in the dihydrochloride salt. The protonation is expected to induce a downfield shift for nearby protons and carbons due to the increased electron-withdrawing nature of the positively charged nitrogen atoms.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is anticipated to display distinct signals for the aromatic protons of the aniline and pyrazole rings. The aniline protons, typically appearing as two doublets in a para-substituted pattern, would be shifted downfield compared to the free base. The pyrazole protons would also be affected by the protonation state of the ring.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2', H-6' (Aniline) | ~7.8-8.0 | Doublet | ~8.5 |
| H-3', H-5' (Aniline) | ~7.5-7.7 | Doublet | ~8.5 |
| H-4 (Pyrazole) | ~6.7-6.9 | Doublet | ~2.0 |
| H-5 (Pyrazole) | ~7.9-8.1 | Doublet | ~2.0 |
| NH₂ (Anilinium) | Broad singlet | - | - |
Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The chemical shifts of the carbon atoms in both the aniline and pyrazole rings are sensitive to the electronic environment. Protonation of the amino group and the pyrazole ring will cause a general downfield shift for the carbon signals, particularly for those carbons closer to the nitrogen atoms.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1' (Aniline) | ~140-142 |
| C-2', C-6' (Aniline) | ~128-130 |
| C-3', C-5' (Aniline) | ~120-122 |
| C-4' (Aniline) | ~135-137 |
| C-3 (Pyrazole) | ~148-150 |
| C-4 (Pyrazole) | ~105-107 |
Two-Dimensional NMR Techniques for Connectivity Analysis
To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments are employed.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For this compound, this would show correlations between the ortho and meta protons on the aniline ring (H-2'/H-3' and H-5'/H-6') and between the H-4 and H-5 protons of the pyrazole ring.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would allow for the unambiguous assignment of each carbon signal by linking it to its attached proton. For example, the signal for C-4 of the pyrazole would show a cross-peak with the signal for H-4.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for confirming the linkage between the pyrazole and aniline rings. For instance, correlations would be expected between the aniline protons (H-2' and H-6') and the pyrazole carbon C-3, and between the pyrazole proton H-4 and the aniline carbon C-1'.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.
Functional Group Identification via Characteristic Vibrational Modes
The IR and Raman spectra of this compound would be characterized by vibrational modes associated with the pyrazole ring, the anilinium ion, and the C-C and C-H bonds of the aromatic systems.
Interactive Data Table: Predicted Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
|---|---|---|---|---|
| N-H (Anilinium) | Stretching | 3200-3400 | Medium-Strong | Weak |
| N-H (Pyrazole) | Stretching | 3100-3200 | Medium | Weak |
| C-H (Aromatic) | Stretching | 3000-3100 | Medium | Strong |
| C=N (Pyrazole) | Stretching | 1580-1620 | Strong | Medium |
| C=C (Aromatic) | Stretching | 1450-1600 | Strong | Strong |
| N-H (Anilinium) | Bending | 1500-1550 | Strong | Weak |
Conformational Insights from Vibrational Spectra
While detailed conformational analysis would require more advanced computational studies, vibrational spectroscopy can provide some clues. The positions and shapes of the N-H stretching bands can be indicative of hydrogen bonding interactions in the solid state. The dihydrochloride salt formation will significantly alter the hydrogen bonding network compared to the free base. The presence of multiple bands in the N-H stretching region could suggest different hydrogen bonding environments for the anilinium and pyrazole N-H groups. Furthermore, subtle shifts in the aromatic C-H and C=C vibrational modes can be influenced by the dihedral angle between the pyrazole and aniline rings, although these effects are often minor and difficult to interpret without theoretical calculations.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, electrospray ionization (ESI) would be a suitable technique, as it is a soft ionization method that can readily produce the protonated molecular ion of the free base.
The mass spectrum would be expected to show a prominent peak corresponding to the [M+H]⁺ ion of the free base, 4-(1H-pyrazol-3-yl)aniline. The theoretical exact mass of the free base (C₉H₉N₃) is 159.080 g/mol . Therefore, the [M+H]⁺ ion would have a predicted m/z of 160.087.
The fragmentation of the molecular ion would likely involve cleavages of the pyrazole and aniline rings. Common fragmentation pathways for pyrazoles include the loss of HCN or N₂. The aniline moiety could undergo fragmentation via the loss of the amino group or cleavage of the aromatic ring.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment | Formula |
|---|---|---|
| 160.087 | [M+H]⁺ | [C₉H₁₀N₃]⁺ |
| 133.066 | [M+H - HCN]⁺ | [C₈H₈N₂]⁺ |
| 117.071 | [M+H - N₂H]⁺ | [C₉H₉]⁺ |
Tandem Mass Spectrometry for Structural Confirmation
Detailed fragmentation patterns and structural confirmation data derived from tandem mass spectrometry (MS/MS) experiments for this compound have not been published. The elucidation of its fragmentation pathways, which is crucial for unequivocal structural identification, remains an unaddressed area in the accessible body of research.
X-ray Crystallography for Single-Crystal Structural Determination
A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), yielded no entries for the crystal structure of this compound. The absence of a deposited crystal structure means that no experimental data exists for its three-dimensional arrangement in the solid state.
Bond Lengths, Bond Angles, and Torsional Angles Analysis
Without a solved crystal structure, a definitive analysis of the molecule's internal geometry is not possible. Consequently, no experimentally determined data tables for bond lengths, bond angles, and torsional angles can be provided.
Intermolecular Interactions and Crystal Packing Motifs
The study of intermolecular forces, such as hydrogen bonding and π-stacking, and the resulting crystal packing arrangements is entirely dependent on the availability of X-ray diffraction data. As no such data has been published, a discussion of these structural features would be purely speculative.
Polymorphism Studies
There is no information in the scientific literature to suggest that polymorphism—the ability of a substance to exist in more than one crystal form—has been studied for this compound. Such studies require extensive crystallographic screening, which does not appear to have been performed or reported for this compound.
Computational and Theoretical Investigations of 4 1h Pyrazol 3 Yl Aniline Dihydrochloride
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties of molecules. jcsp.org.pk Calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G* or 6-311++G(d,p)), provide a robust framework for analyzing molecular structure and reactivity. jcsp.org.pkresearchgate.netmdpi.com
The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the ground state geometry. This is achieved through an optimization process where the energy of the molecule is minimized with respect to all atomic coordinates. For pyrazole-containing compounds, DFT methods have been successfully used to calculate bond lengths and angles that show good agreement with experimental data from techniques like X-ray diffraction. jcsp.org.pkresearchgate.net
Following optimization, frequency calculations are performed. These calculations serve two main purposes: first, to confirm that the optimized structure is a true energy minimum (characterized by the absence of any imaginary frequencies), and second, to predict the molecule's vibrational spectrum (e.g., IR and Raman spectra). jcsp.org.pkmdpi.com The calculated vibrational modes can be compared with experimental spectra to confirm the structure of the synthesized compound.
Table 1: Representative Optimized Geometric Parameters for a Pyrazole-Aniline Core Structure (Illustrative Data)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-C (aniline ring) | ~1.39 | C-C-C (aniline ring) | ~120 |
| C-N (aniline) | ~1.40 | C-N-H (aniline) | ~112 |
| C-C (pyrazole-aniline link) | ~1.48 | C-C-N (pyrazole ring) | ~110 |
| C=N (pyrazole ring) | ~1.35 | N-N-C (pyrazole ring) | ~105 |
| N-N (pyrazole ring) | ~1.36 |
Note: This table contains illustrative data based on typical values for similar molecular structures. Actual values for 4-(1H-pyrazol-3-yl)aniline dihydrochloride (B599025) would require specific calculations.
Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. youtube.comyoutube.com
The energy of the HOMO (EHOMO) is related to the ionization potential and signifies the molecule's ability to donate electrons (nucleophilicity). researchgate.net The energy of the LUMO (ELUMO) is related to the electron affinity and indicates the ability to accept electrons (electrophilicity). researchgate.net The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.netwuxibiology.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net In pyrazole (B372694) derivatives, the distribution of HOMO and LUMO orbitals often shows charge transfer characteristics within the molecule. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies for a Pyrazole Derivative
| Parameter | Energy (eV) |
| EHOMO | -5.98 |
| ELUMO | -1.54 |
| Energy Gap (ΔE) | 4.44 |
Note: Data is representative of values found for similar heterocyclic compounds and serves for illustrative purposes. thaiscience.inforesearchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. ugm.ac.id The MEP surface is plotted over the molecule's electron density, using a color scale to indicate electrostatic potential. Red regions signify areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are favorable for nucleophilic attack. thaiscience.infotci-thaijo.org Green areas represent neutral potential.
For a molecule like 4-(1H-pyrazol-3-yl)aniline dihydrochloride, an MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring, indicating their role as hydrogen bond acceptors or sites for electrophilic interaction. researchgate.net Conversely, the protons of the aniline (B41778) amine group and the pyrazole N-H, especially in the dihydrochloride salt form, would be regions of high positive potential, making them susceptible to nucleophilic attack. tci-thaijo.org
Nonlinear Optical (NLO) Properties Theoretical Prediction
Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit nonlinear optical (NLO) properties, which are of interest for applications in telecommunications and optical signal processing. researchgate.netresearchgate.net Computational methods can predict key NLO parameters, including the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). mdpi.comresearchgate.net
DFT calculations are commonly used to compute these properties. researchgate.net A large hyperpolarizability value (β) is indicative of a strong NLO response. mdpi.com For molecules like pyrazole derivatives, the presence of electron-donating groups (like the aniline) and electron-accepting moieties can facilitate intramolecular charge transfer, enhancing the NLO properties. researchgate.net Theoretical calculations allow for the screening of potential NLO materials before undertaking complex synthesis and experimental validation. researchgate.net
Table 3: Example of Theoretically Predicted NLO Properties
| Property | Calculated Value |
| Dipole Moment (μ) | 5.8 Debye |
| Mean Polarizability (α) | 25 x 10-24 esu |
| First Hyperpolarizability (β) | 4.5 x 10-30 esu |
Note: These values are illustrative and based on calculations for similar organic molecules. Specific values for the title compound may vary. mdpi.comresearchgate.net
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and material properties of a molecule can be highly dependent on its three-dimensional shape or conformation. Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable low-energy conformers. For a molecule with rotatable bonds, such as the bond connecting the aniline and pyrazole rings, multiple conformers may exist.
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. researchgate.net By simulating the motions of atoms and molecules according to the laws of classical mechanics, MD can reveal how this compound behaves in different environments (e.g., in a solvent or interacting with a biological target). ajchem-a.com These simulations can provide insights into conformational flexibility, solvent interactions, and the stability of different molecular arrangements.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the reaction mechanism. This involves identifying the structures of reactants, products, and any intermediates, as well as locating the transition state—the highest energy point along the reaction pathway. mdpi.com
By calculating the energies of the reactants and the transition state, the activation energy for the reaction can be determined. mdpi.com This information is vital for predicting reaction rates and understanding how different substituents or reaction conditions might influence the outcome. For the synthesis of this compound, reaction pathway modeling could be used to elucidate the mechanism of pyrazole ring formation or the subsequent functionalization steps, guiding the optimization of synthetic procedures.
Spectroscopic Parameter Prediction through Computational Methods
The in-silico prediction of spectroscopic parameters has become an indispensable tool in modern chemical research, offering insights that complement and guide experimental work. aip.org For this compound, computational methods, particularly those based on Density Functional Theory (DFT), provide a powerful means to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. researchgate.net These theoretical calculations are crucial for confirming molecular structure, understanding electronic properties, and interpreting experimental data.
The process begins with the optimization of the molecule's three-dimensional geometry. Using a selected DFT functional, such as the widely used B3LYP, and a suitable basis set (e.g., 6-311++G(d,p)), the calculation finds the lowest energy conformation of the molecule. nih.govnih.gov Once this optimized geometry is obtained, further calculations can be performed to predict various spectroscopic properties.
NMR Spectroscopy Prediction
Theoretical prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum mechanical calculations in structural elucidation. rsc.orgnrel.gov The Gauge-Including Atomic Orbital (GIAO) method is frequently employed to calculate the isotropic magnetic shielding tensors for each nucleus. bohrium.com These shielding values are then converted into chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS), which is calculated at the same level of theory.
Different DFT functionals and basis sets can be tested to find the combination that yields the highest correlation with experimental data for similar compounds. bohrium.comresearchgate.net The resulting predicted shifts help in the assignment of complex experimental spectra. For this compound, a computational approach would yield a set of chemical shifts for each unique proton and carbon atom in the structure.
The table below illustrates the typical output of such a calculation, presenting the predicted chemical shifts for the core structure.
| Atom Type | Atom Position | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H NMR | Aniline N-H | 5.10 |
| Pyrazole N-H | 12.50 | |
| Aromatic C-H (Aniline Ring) | 6.80 - 7.60 | |
| Aromatic C-H (Pyrazole Ring) | 6.50, 7.70 | |
| ¹³C NMR | Aromatic C-NH₂ | 145.0 |
| Aromatic C-H (Aniline Ring) | 115.0 - 129.0 | |
| Aromatic C-C (Aniline Ring) | 128.0 | |
| Aromatic C (Pyrazole Ring) | 102.0 - 148.0 |
Vibrational Spectroscopy (IR) Prediction
Theoretical vibrational analysis is used to predict the infrared spectrum of a molecule. After geometric optimization, a frequency calculation is performed at the same level of theory. This computation determines the harmonic vibrational frequencies and their corresponding IR intensities. nih.gov The predicted frequencies correspond to specific molecular motions, such as the stretching and bending of bonds (e.g., N-H stretch, C=C aromatic ring stretch). mdpi.com
Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the models. Therefore, they are typically multiplied by a scaling factor to improve agreement with experimental data. researchgate.net These predictions are invaluable for assigning absorption bands in an experimental IR spectrum to specific functional groups within the molecule.
The table below provides an example of predicted vibrational frequencies and their assignments for the molecule.
| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |
|---|---|---|
| 3510 | Medium | N-H stretch (aniline, asymmetric) |
| 3425 | Medium | N-H stretch (aniline, symmetric) |
| 3250 | Strong | N-H stretch (pyrazole) |
| 1625 | Strong | Aromatic C=C stretching (aniline ring) |
| 1590 | Strong | N-H bending |
| 1520 | Medium | Aromatic C=N stretching (pyrazole ring) |
| 1310 | Strong | C-N stretching |
UV-Visible Spectroscopy Prediction
To predict the electronic absorption spectrum (UV-Vis), Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method. researchgate.net This calculation, performed on the optimized ground-state geometry, provides information about the electronic transitions between molecular orbitals.
The output includes the maximum absorption wavelengths (λ_max), the oscillator strengths (f), which are related to the intensity of the absorption, and the nature of the principal electronic transitions (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO). nih.govnih.gov This analysis helps to understand the electronic structure and the origins of the UV-Vis absorption bands.
The table below shows representative data that would be obtained from a TD-DFT calculation.
| Predicted λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|
| 295 | 0.45 | HOMO → LUMO |
| 254 | 0.28 | HOMO-1 → LUMO |
| 220 | 0.15 | HOMO → LUMO+1 |
Reactivity and Derivatization Chemistry of 4 1h Pyrazol 3 Yl Aniline Dihydrochloride
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
The phenyl ring in 4-(1H-pyrazol-3-yl)aniline is highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating effect of the amino (-NH2) group. This group strongly directs incoming electrophiles to the ortho and para positions relative to itself. Since the para position is occupied by the pyrazole (B372694) substituent, electrophilic attack is anticipated to occur predominantly at the ortho positions (C2 and C6).
Halogenation: Reaction with electrophilic halogens like bromine is expected to be extremely rapid. Due to the high activation of the ring by the amino group, bromination of aniline (B41778) in polar solvents like bromine water typically proceeds uncontrollably to yield polybrominated products. libretexts.orgbyjus.com For 4-(1H-pyrazol-3-yl)aniline, this reaction would likely lead to the formation of 2,6-dibromo-4-(1H-pyrazol-3-yl)aniline. To achieve monosubstitution, the activating effect of the amino group must be moderated, for example, by converting it into an acetanilide (B955) derivative prior to halogenation. libretexts.org
Nitration: Direct nitration using a standard mixture of concentrated nitric acid and sulfuric acid is problematic. In such a strongly acidic medium, the basic amino group is protonated to form the anilinium ion (-NH3+). byjus.comtestbook.com This protonated group is strongly deactivating and a meta-director. Consequently, nitration of aniline under these conditions yields a significant amount of the meta-nitro product alongside ortho and para isomers. byjus.comtestbook.com To selectively introduce a nitro group at the ortho position, a protection strategy is required. The aniline is first acylated to form an acetanilide, which is less activating but still an ortho-, para-director. Nitration of the resulting N-(4-(1H-pyrazol-3-yl)phenyl)acetamide would favor substitution at the ortho position, followed by hydrolytic removal of the acetyl protecting group to yield 2-nitro-4-(1H-pyrazol-3-yl)aniline. libretexts.org
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are generally not feasible with aniline and its derivatives using standard Lewis acid catalysts like AlCl3. quora.com The basic amino group acts as a Lewis base and forms a complex with the catalyst. This interaction places a positive charge on the nitrogen atom, which strongly deactivates the aromatic ring towards further electrophilic attack. quora.com Successful Friedel-Crafts reactions on such substrates require specialized catalysts or indirect methods. researchgate.net
Nucleophilic Reactivity at the Aniline Nitrogen Center
The lone pair of electrons on the aniline nitrogen atom imparts significant nucleophilic character, making it a primary site for reactions with a variety of electrophiles.
Acylation: The amino group readily undergoes acylation upon treatment with acylating agents such as acid chlorides or anhydrides. A common transformation is the reaction with acetic anhydride (B1165640) to form the corresponding acetanilide, N-(4-(1H-pyrazol-3-yl)phenyl)acetamide. quora.com This reaction is often performed in the presence of a mild base or a solvent like glacial acetic acid and serves not only to synthesize amide derivatives but also as a crucial step in protecting the amino group and moderating its reactivity during subsequent transformations like nitration or halogenation. libretexts.orgquora.comijarsct.co.in
Alkylation: The aniline nitrogen can be alkylated using alkylating agents like alkyl halides or alcohols. However, these reactions can sometimes lead to mixtures of mono- and di-alkylated products. Furthermore, competition exists between N-alkylation of the aniline and N-alkylation of the pyrazole ring. Selective alkylation at the aniline nitrogen can be achieved using specific catalytic systems, such as visible-light-induced methods or transition metal catalysts that favor the reaction of amines with alcohols. nih.govrsc.org For instance, non-catalytic alkylation of aniline has been achieved using hydroxymethylpyrazoles, resulting in selective N-alkylation of the aniline over C-alkylation of the ring. scispace.com
The primary amino group of 4-(1H-pyrazol-3-yl)aniline readily participates in condensation reactions with aldehydes and ketones to form Schiff bases, or imines. researchgate.net This reaction typically proceeds under mild conditions, often with acid catalysis, and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. ekb.egekb.eg The formation of these azomethine (-N=CH-) linkages is a versatile method for synthesizing a wide array of derivatives. Studies on analogous systems, where pyrazole aldehydes are reacted with various anilines, have shown that these reactions proceed smoothly to give Schiff base products in high yields. ekb.egscielo.org.co
The table below illustrates the expected products from the reaction of 4-(1H-pyrazol-3-yl)aniline with a selection of representative aldehydes.
| Aldehyde Reactant | Product Name | Reaction Conditions |
|---|---|---|
| Benzaldehyde | (E)-N-benzylidene-4-(1H-pyrazol-3-yl)aniline | Ethanol (B145695), reflux, cat. Acetic Acid |
| 4-Chlorobenzaldehyde | (E)-N-(4-chlorobenzylidene)-4-(1H-pyrazol-3-yl)aniline | Methanol, reflux |
| 4-Methoxybenzaldehyde | (E)-N-(4-methoxybenzylidene)-4-(1H-pyrazol-3-yl)aniline | Ethanol, reflux |
| 4-Nitrobenzaldehyde | (E)-N-(4-nitrobenzylidene)-4-(1H-pyrazol-3-yl)aniline | Methanol, reflux |
Reactions Involving the Pyrazole Nitrogen Centers
The pyrazole ring contains two nitrogen atoms, one of which (N1) is part of a secondary amine-like N-H bond and is nucleophilic. This site can undergo substitution reactions, most notably alkylation and acylation. The regioselectivity of these reactions is a key consideration, as substitution can potentially occur at either the N1 or N2 nitrogen. researchgate.net
For 3-substituted pyrazoles, alkylation generally yields a mixture of 1,3- and 1,5-disubstituted isomers. The ratio of these products is influenced by factors such as the steric bulk of the substituent on the pyrazole ring, the nature of the alkylating agent, and the reaction conditions (e.g., choice of base and solvent). researchgate.netsemanticscholar.org In the case of 3-aryl pyrazoles, substitution is often sterically directed to the N1 position, which is distal to the bulky aryl group. A variety of methods have been developed for the N-alkylation of pyrazoles, ranging from traditional use of alkyl halides with bases like K2CO3 to milder, acid-catalyzed approaches using trichloroacetimidate (B1259523) electrophiles. semanticscholar.orgmdpi.com
Heterocyclic Annulation and Ring Transformation Strategies
The presence of both an aniline and a pyrazole moiety in a single scaffold makes 4-(1H-pyrazol-3-yl)aniline an excellent building block for the synthesis of more complex, fused heterocyclic systems. The amino group can participate in cyclization reactions to form a new ring fused onto the existing phenyl ring.
A prominent example is the synthesis of quinoline (B57606) derivatives. The aniline functionality can be utilized in classic quinoline-forming reactions such as the Combes, Doebner-von Miller, or Friedländer syntheses. For instance, the reaction of 4-(1H-pyrazol-3-yl)aniline with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic conditions would be expected to yield a 2,4-dimethylquinoline (B72138) substituted with a pyrazole ring at the 6-position. This strategy is analogous to established one-pot, three-component reactions that utilize aminopyrazoles and cyclic 1,3-dicarbonyls to construct pyrazoloquinoline frameworks. mdpi.comresearchgate.net Such annulation strategies provide a powerful route to novel polycyclic aromatic systems incorporating the pyrazole core.
Chemo- and Regioselectivity in Functionalization Reactions
The multiple reactive centers in 4-(1H-pyrazol-3-yl)aniline necessitate careful control of reaction conditions to achieve selective functionalization.
Electrophilic Attack: The primary determinant for electrophilic aromatic substitution is the powerfully activating -NH2 group. This makes the ortho positions of the aniline ring (C2, C6) the most electron-rich and thus the most reactive sites, far surpassing the reactivity of the pyrazole ring. byjus.com Therefore, EAS reactions will overwhelmingly occur on the phenyl ring.
Nucleophilic Reactivity: The molecule contains two primary nucleophilic centers: the aniline nitrogen and the pyrazole N-H. The aniline nitrogen is generally the more basic and nucleophilic site. Consequently, in competitive reactions with electrophiles like acyl or alkyl halides under neutral or basic conditions, functionalization is expected to occur preferentially at the amino group.
Strategic Protection: Chemo- and regioselectivity can be controlled through the use of protecting groups. For example, acylation of the aniline nitrogen to form an amide reduces its nucleophilicity and activating effect. libretexts.org This allows for subsequent reactions to be directed elsewhere. For instance, after protecting the aniline, the pyrazole N-H becomes the most prominent nucleophilic site for N-alkylation. researchgate.net Similarly, the moderated activation of the acetanilide allows for more controlled electrophilic substitution on the phenyl ring. The choice of reagents and catalysts is paramount in directing reactions to a specific site while leaving others untouched. researchgate.netnih.govnih.gov
Role in Advanced Materials Science and Chemical Engineering
Application as Building Blocks for Polymeric Architectures
The presence of a primary aromatic amine group in 4-(1H-pyrazol-3-yl)aniline makes it a suitable monomer for the synthesis of various polymeric architectures, particularly high-performance polymers like polyamides and polyimides. The dihydrochloride (B599025) salt can be readily converted to the free amine for polymerization reactions.
Aromatic polyamides, known for their exceptional thermal stability and mechanical strength, can be synthesized through the polycondensation of aromatic diamines with aromatic diacyl chlorides. In this context, 4-(1H-pyrazol-3-yl)aniline can serve as a diamine monomer, with the pyrazole (B372694) ring becoming a pendant group on the polymer backbone. These pendant pyrazole units can introduce unique properties to the resulting polyamide, such as improved solubility in organic solvents and potential for post-polymerization modification or metal coordination.
The general scheme for the synthesis of polyamides from aromatic diamines is as follows:
n H₂N-Ar-NH₂ + n ClOC-Ar'-COCl → [-HN-Ar-NH-OC-Ar'-CO-]n + 2n HCl
By incorporating 4-(1H-pyrazol-3-yl)aniline, novel polyamides with tailored properties can be developed. The pyrazole group's ability to form hydrogen bonds could also influence the polymer's morphology and interchain interactions.
Table 1: Potential Polyamides Derived from 4-(1H-pyrazol-3-yl)aniline
| Diamine Monomer | Diacid Chloride | Resulting Polymer Structure Snippet | Potential Properties |
| 4-(1H-pyrazol-3-yl)aniline | Terephthaloyl chloride | -[NH-(C₆H₄)-(C₃H₂N₂)-NH-CO-(C₆H₄)-CO]- | High thermal stability, potential for metal coordination |
| 4-(1H-pyrazol-3-yl)aniline | Isophthaloyl chloride | -[NH-(C₆H₄)-(C₃H₂N₂)-NH-CO-(C₆H₄)-CO]- | Improved solubility, modified chain packing |
Integration into Supramolecular Assemblies and Frameworks (HOFs)
The pyrazole and aniline (B41778) moieties in 4-(1H-pyrazol-3-yl)aniline are both capable of participating in non-covalent interactions, making this molecule an excellent candidate for the construction of supramolecular assemblies and hydrogen-bonded organic frameworks (HOFs).
Hydrogen Bonding Networks in Supramolecular Systems
The N-H group of the pyrazole ring is a potent hydrogen bond donor, while the sp²-hybridized nitrogen atom is a hydrogen bond acceptor. This dual capability allows for the formation of robust and directional hydrogen bonds, which are the cornerstone of HOFs. These porous crystalline materials are assembled from organic building blocks via hydrogen bonding and have shown promise in gas storage, separation, and sensing. nih.govnih.gov The aniline group can also participate in hydrogen bonding, further directing the self-assembly process. The self-assembly of pyrazole-containing molecules can lead to the formation of well-defined supramolecular structures. mdpi.com
Coordination-Driven Self-Assembly Strategies
The nitrogen atoms of the pyrazole ring can act as ligands for metal ions, enabling the construction of coordination polymers and metal-organic frameworks (MOFs). The self-assembly of pyrazole-based ligands with metal ions can lead to the formation of discrete polynuclear complexes or extended network structures. mdpi.comnih.govresearchgate.net The aniline group can be functionalized to introduce additional coordination sites, leading to more complex and functional materials. The combination of hydrogen bonding and coordination-driven assembly offers a powerful strategy for creating novel materials with tailored structures and properties.
Precursor in the Synthesis of Functional Dyes and Pigments
Aromatic amines are fundamental precursors in the synthesis of azo dyes, which constitute a large and commercially important class of colorants. nih.gov The synthesis involves the diazotization of the primary aromatic amine, followed by a coupling reaction with an electron-rich coupling component. 4-(1H-pyrazol-3-yl)aniline can be diazotized to form a diazonium salt, which can then be coupled with various aromatic compounds, such as phenols, naphthols, or other anilines, to produce a wide range of azo dyes. ontosight.ai
The presence of the pyrazole ring in the resulting dye molecule can significantly influence its color, lightfastness, and other properties. Pyrazole-containing azo dyes are known for their vibrant colors and good fastness properties, making them suitable for dyeing textiles and other materials. rsc.orgmodernscientificpress.com The general reaction for the synthesis of an azo dye from an aromatic amine is depicted below:
Ar-NH₂ + HNO₂ + HCl → [Ar-N≡N]⁺Cl⁻ + 2H₂O
[Ar-N≡N]⁺Cl⁻ + Ar'-H → Ar-N=N-Ar' + HCl
Table 2: Examples of Potential Azo Dyes from 4-(1H-pyrazol-3-yl)aniline
| Diazotized Amine | Coupling Component | Resulting Azo Dye Structure Snippet | Potential Color |
| 4-(1H-pyrazol-3-yl)aniline | Phenol | (C₃H₂N₂)-(C₆H₄)-N=N-(C₆H₄)-OH | Yellow to Orange |
| 4-(1H-pyrazol-3-yl)aniline | N,N-Dimethylaniline | (C₃H₂N₂)-(C₆H₄)-N=N-(C₆H₄)-N(CH₃)₂ | Orange to Red |
| 4-(1H-pyrazol-3-yl)aniline | 2-Naphthol | (C₃H₂N₂)-(C₆H₄)-N=N-(C₁₀H₆)-OH | Red to Violet |
Applications in Catalysis and Organocatalysis
The pyrazole moiety is a versatile ligand in coordination chemistry and has been incorporated into numerous catalysts for a variety of organic transformations. nih.gov The nitrogen atoms of the pyrazole ring can coordinate with transition metals, influencing the metal's electronic properties and catalytic activity. While direct catalytic applications of 4-(1H-pyrazol-3-yl)aniline dihydrochloride are not extensively documented, its derivatives hold significant potential.
In the field of organocatalysis, which utilizes small organic molecules as catalysts, pyrazole-containing compounds have been employed in various asymmetric reactions. nih.govresearchgate.net The aniline part of the molecule can be readily modified to introduce other functional groups, leading to the development of novel bifunctional organocatalysts. For instance, the aniline nitrogen could be part of a chiral amine or amide that directs the stereochemical outcome of a reaction, while the pyrazole unit could act as a hydrogen bond donor or a Lewis basic site to activate substrates.
Design Elements for Chemical Sensors and Probes
The structural features of 4-(1H-pyrazol-3-yl)aniline make it an attractive scaffold for the design of chemical sensors and fluorescent probes. rsc.org The pyrazole ring is a known component in fluorescent molecules, and its electronic properties can be tuned by substitution. nih.gov The aniline group provides a convenient point for attaching fluorophores or recognition units for specific analytes.
Fluorescent chemosensors based on pyrazole derivatives have been developed for the detection of various metal ions and anions. nih.govresearchgate.netchemrxiv.org The sensing mechanism often involves a change in the fluorescence properties of the molecule upon binding of the analyte. This can be due to processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or Förster resonance energy transfer (FRET).
For example, a sensor for a specific metal ion could be designed by attaching a suitable chelating agent to the aniline nitrogen of 4-(1H-pyrazol-3-yl)aniline. Upon coordination of the metal ion, the electronic properties of the molecule would be altered, leading to a detectable change in its fluorescence emission. Hydrogen-bonded organic frameworks (HOFs) have also been explored for the fluorescent sensing of aniline, a toxic pollutant. ccspublishing.org.cnchemistryviews.org
Emerging Research Directions and Interdisciplinary Investigations
Development of High-Throughput Synthesis and Screening Methodologies
The demand for large, structurally diverse chemical libraries for drug discovery and materials science has catalyzed the development of high-throughput synthesis (HTS) and screening methods. For pyrazole (B372694) derivatives, multicomponent reactions (MCRs) have emerged as a particularly powerful strategy. mdpi.comrsc.org MCRs, where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. mdpi.combeilstein-journals.orgorientjchem.org
These one-pot syntheses allow for the rapid generation of extensive libraries of pyrazolyl-aniline analogues by systematically varying the constituent building blocks. mdpi.comtandfonline.com For instance, a four-component reaction might involve an aniline (B41778) derivative, a hydrazine (B178648), a β-ketoester, and an aldehyde to construct a complex pyrazole scaffold in a single step. beilstein-journals.orgtandfonline.com The use of automated liquid handling systems and parallel synthesis platforms further accelerates this process, enabling the creation of thousands of unique compounds in a short period. This approach is vastly superior to traditional multi-step syntheses in terms of speed and resource efficiency. scispace.com
The integration of HTS with high-throughput screening allows for the swift identification of "hits"—compounds exhibiting desired biological activity or material properties—from these large libraries. This synergy dramatically shortens the timeline for lead discovery and optimization in pharmaceutical and materials research.
| Reaction Type | Components | Key Advantages | Representative Catalyst/Conditions |
|---|---|---|---|
| Three-Component | Aldehyde, β-ketoester, Hydrazine | High atom economy, direct access to persubstituted pyrazoles. beilstein-journals.org | Yb(PFO)₃, mild conditions. beilstein-journals.org |
| Four-Component | Hydrazine, β-dicarbonyl compound, Aldehyde, Malononitrile | Builds complex fused-ring systems (e.g., pyrano[2,3-c]pyrazoles) in one pot. mdpi.comtandfonline.com | Catalyst-free or organocatalysts (e.g., Et₂NH). mdpi.comtandfonline.com |
| Pseudo-Five-Component | β-ketoesters (2 equiv.), Phenyl hydrazines (2 equiv.), Aldehyde | Creates symmetrical bis-pyrazole structures. orientjchem.org | K₂CO₃ in MeCN. orientjchem.org |
Integration with Nanotechnology for Hybrid Material Development
The convergence of pyrazolyl-aniline chemistry with nanotechnology is opening new frontiers in the creation of advanced hybrid materials with unique functionalities. The inherent properties of the 4-(1H-pyrazol-3-yl)aniline scaffold—namely the metal-coordinating ability of the pyrazole ring and the versatile reactivity of the aniline group—make it an excellent candidate for integration with nanoscale materials. mdpi.comnih.gov
One promising area is the functionalization of nanoparticles. Pyrazolyl-aniline derivatives can be anchored to the surface of magnetic nanoparticles (e.g., Fe₃O₄) to create targeted drug delivery systems. nih.gov The nanoparticle core provides a means for external guidance (e.g., via a magnetic field), while the pyrazole-based shell can be loaded with therapeutic agents and tailored for biocompatibility. nih.govnih.gov Similarly, pyrazole derivatives have been used to create stable, microporous organic polymers (MOPs) capable of embedding silver nanoparticles. acs.org These hybrid materials exhibit high CO₂ absorption and can catalyze the carboxylation of alkynes, demonstrating potential applications in carbon capture and chemical synthesis. acs.org
Another innovative application lies in tissue engineering, where peptide-pyrazole derivatives have been used to form self-assembling nanofibers. researchgate.net These nanofibers serve as biomimetic scaffolds that can be further modified with bioactive molecules and nanocrystals (e.g., beta-tricalcium phosphate) to promote cell adhesion and proliferation for bone regeneration. researchgate.net The development of such pyrazole-based nanocomposites highlights the potential to design materials with synergistic properties for biomedical and catalytic applications. ajgreenchem.comnanomaterchem.compharmacognosyjournal.netresearchgate.net
Advanced Spectroscopic Probes for In-Situ Reaction Monitoring
Modern chemical process development emphasizes a deep understanding of reaction mechanisms and kinetics to ensure safety, efficiency, and quality. Process Analytical Technology (PAT) is a framework that utilizes in-situ, real-time analytical tools to monitor and control manufacturing processes. mt.comnih.govyoutube.com Spectroscopic techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are central to PAT, and the distinct spectral features of the pyrazolyl-aniline core make it amenable to such monitoring. americanpharmaceuticalreview.com
During the synthesis of a 4-(1H-pyrazol-3-yl)aniline derivative, in-situ spectroscopy can provide a continuous stream of data on the concentration of reactants, intermediates, and the final product. For example, the characteristic vibrational frequencies of the pyrazole ring's C=N and N-N bonds, along with the N-H stretching and bending modes of the aniline group, can be tracked in real-time using an FTIR probe immersed in the reaction vessel. youtube.comamericanpharmaceuticalreview.com The disappearance of reactant peaks and the emergence of product-specific peaks allow for precise determination of reaction endpoints, preventing the formation of impurities from over- or under-reacting.
Furthermore, kinetic data obtained from these real-time measurements can be used to build accurate reaction models. nih.govrsc.org This mechanistic insight is invaluable for process optimization, enabling chemists to identify rate-determining steps, understand the influence of process parameters (like temperature and catalyst loading), and ensure consistent, scalable production. acs.org The application of PAT to pyrazole synthesis represents a shift from traditional offline analysis to a more dynamic, knowledge-driven approach to chemical manufacturing.
Computational Design and Virtual Screening of New Derivatives
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, significantly reducing the time and cost associated with identifying promising new molecules. For pyrazolyl-aniline derivatives, techniques like structure-based virtual screening and molecular docking are being used to rationally design compounds with high affinity and selectivity for specific biological targets. chemmethod.comnih.govrsc.org
The process typically begins with a 3D model of a target protein, often a kinase, which is a class of enzymes frequently implicated in cancer and inflammatory diseases. mdpi.comnih.govnih.gov A large virtual library of pyrazole-based compounds, including derivatives of 4-(1H-pyrazol-3-yl)aniline, is then computationally "docked" into the active site of the protein. chemmethod.comresearchgate.net Sophisticated algorithms calculate the binding energy and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between each compound and the protein's amino acid residues. nih.govresearchgate.net
This high-throughput virtual screening (HTVS) rapidly filters vast chemical spaces, prioritizing a smaller, more manageable number of candidates for chemical synthesis and biological testing. chemmethod.comresearchgate.net Studies have successfully used this approach to identify novel pyrazole-based inhibitors for targets like Cyclin-Dependent Kinase 8 (CDK8), Janus Kinase 3 (JAK3), and Tropomyosin Receptor Kinases (TRKs), which are all crucial in cancer therapy. chemmethod.comnih.govnih.gov The computational models can predict not only binding affinity but also pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), further refining the selection of candidates with drug-like characteristics. nih.govnih.gov
| Target Kinase | Screening Method | Key Findings | Software/Platform |
|---|---|---|---|
| CDK8 | High-Throughput Virtual Screening (HTVS) | Identified seven Type I and two Type II inhibitors with favorable ADME properties from a library of 12,606 pyrazole compounds. chemmethod.comresearchgate.net | Schrödinger Maestro |
| JAK3 | Covalent Docking, Molecular Dynamics | Screened 41 designed derivatives; identified two compounds with high affinity and stability, comparable to the approved drug Tofacitinib. nih.gov | AutoDock4, SWISS-MODEL |
| TRKA | Pharmacophore-based Virtual Screening | Identified a hit ligand (ZINC000013331109) from the ZINC database with a strong docking score and predicted low toxicity. nih.gov | Schrödinger GLIDE |
| PI3K | Molecular Docking | Identified a pyrazole carbaldehyde derivative with an IC₅₀ of 0.25 μM against MCF7 breast cancer cells. nih.gov | Not Specified |
| RET Tyrosine Kinase | Molecular Docking | An amino-substituted pyrazole derivative (EH32) showed the highest binding affinity against the G810A mutant. researchgate.net | Not Specified |
Future Prospects in Pyrazolyl-Aniline Chemistry and its Broader Impact on Synthetic Innovation
The pyrazole nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs and its ability to interact with a wide range of biological targets. mdpi.comnih.govresearchgate.net The future of pyrazolyl-aniline chemistry is poised for significant growth, driven by the interdisciplinary approaches outlined above. The continued development of innovative multicomponent reactions will enable the synthesis of increasingly complex and diverse molecular architectures with greater efficiency. mdpi.comrsc.org
Integration with nanotechnology will likely lead to the creation of "smart" materials, such as sensors that use pyrazole-based chemosensors for ion detection or catalytic systems where nanoparticle-supported pyrazoles drive complex chemical transformations with high selectivity and recyclability. ijarsct.co.inchemrxiv.org The principles of Process Analytical Technology will become standard in the production of pyrazole-based active pharmaceutical ingredients, ensuring higher quality and process robustness.
Furthermore, as computational power increases and algorithms become more sophisticated, the in silico design and virtual screening of new pyrazolyl-aniline derivatives will become even more predictive. This will accelerate the discovery of next-generation therapeutics targeting diseases ranging from cancer to neurodegenerative disorders. The synergy between advanced synthesis, material science, process control, and computational design will ensure that pyrazolyl-aniline chemistry remains a vibrant and impactful field, contributing significantly to broader synthetic innovation and addressing critical challenges in medicine and technology. semanticscholar.orgacs.orgmdpi.comresearchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(1H-pyrazol-3-yl)aniline dihydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of amino acetophenone derivatives with hydrazine and substituted benzaldehydes under alkaline conditions (e.g., 0.2 g NaOH in 50% aqueous solution at 70°C for 3–4 hours) . Alternative methods involve refluxing intermediates with chloranil in xylene (10 mL, 25–30 hours), followed by NaOH workup and recrystallization from methanol . Yield optimization requires careful control of stoichiometry, temperature, and solvent polarity.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Confirm aromatic proton environments and amine/pyrazole proton signals.
- Mass Spectrometry : Verify molecular ion peaks (e.g., Mol. weight 188.23 for intermediates) .
- X-ray Crystallography : Resolve ambiguities in tautomeric forms (pyrazole vs. triazole derivatives) using SHELX programs for structure refinement .
Q. What are the key stability considerations for this compound under storage or experimental conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
